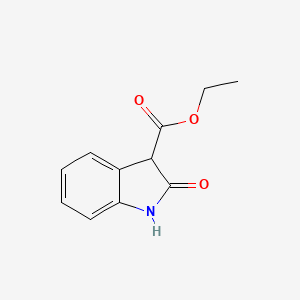

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate

Description

Properties

CAS No. |

14750-16-4 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-3-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-7-5-3-4-6-8(7)12-10(9)13/h3-6,9H,2H2,1H3,(H,12,13) |

InChI Key |

IROROIJHDOSJFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For this compound, the reaction typically begins with phenylhydrazine and ethyl pyruvate under polyphosphoric acid (PPA) catalysis. The mechanism proceeds via-sigmatropic rearrangement of the intermediate hydrazone, followed by cyclization to form the 2-oxindole skeleton. Yields in this method range from 60% to 75%, depending on the substitution pattern and reaction temperature.

A critical modification involves the use of acetophenone derivatives to introduce substituents at the 2-position of the indole ring. For example, 2-aryl-substituted indoles are synthesized by reacting phenylhydrazine with substituted acetophenones, followed by esterification with ethyl chloroformate. However, this approach requires stringent control of acidic conditions to prevent over-cyclization or decomposition.

Knoevenagel Condensation and Subsequent Reduction

An alternative route employs the Knoevenagel condensation of isatins (1H-indole-2,3-diones) with cyanoacetic acid derivatives. Isatins 1a–n are condensed with ethyl cyanoacetate in the presence of triethylamine, yielding (2-oxoindolin-3-yl)acetonitriles 2a–j . The nitrile group is then selectively reduced using boron hydrides, such as sodium borohydride (NaBH₄) in tetrahydrofuran (THF) with iodine as a catalyst, to afford the 2,3-dihydroindole structure.

This method highlights the chemoselective reduction of nitriles in the presence of amide groups, a key advantage for synthesizing this compound without side reactions. Yields for this two-step process vary between 35% and 45%, with lower efficiencies attributed to competitive aromatization of the dihydroindole ring during purification.

Modern Catalytic and Reductive Strategies

Catalytic Hydrogenation with Palladium

Recent advancements leverage catalytic hydrogenation for reducing intermediates. For instance, (2-oxoindolin-3-yl)acetonitriles are hydrogenated using palladium on carbon (Pd/C) and ammonium formate in refluxing ethanol. This method achieves higher yields (up to 82%) by minimizing oxidative side reactions and enabling facile separation of products. A representative procedure involves:

- Dissolving the nitrile intermediate in ethanol.

- Adding 5% Pd/C and ammonium formate.

- Refluxing for 1–2 hours under nitrogen atmosphere.

- Filtering and concentrating the mixture to isolate the dihydroindole.

This approach is particularly effective for substrates sensitive to strong reducing agents like lithium aluminum hydride (LiAlH₄).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating reaction kinetics. In one protocol, this compound is synthesized by irradiating a mixture of isatin, ethyl cyanoacetate, and piperidine in DMF at 120°C for 15 minutes. This method reduces reaction times from hours to minutes and improves yields to 70–80% by enhancing the efficiency of the Knoevenagel step.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) facilitate Knoevenagel condensations by stabilizing enolate intermediates, whereas THF is preferred for boron hydride reductions due to its compatibility with NaBH₄. Elevated temperatures (80–100°C) favor cyclization in Fischer indole synthesis but risk decomposing heat-sensitive intermediates.

Catalysts and Additives

Iodine acts as a Lewis acid catalyst in NaBH₄-mediated reductions, polarizing the nitrile group for nucleophilic attack. Similarly, triethylamine neutralizes acidic byproducts during Knoevenagel reactions, preventing side reactions. Catalytic amounts of p-toluenesulfonic acid (p-TSA) have also been used to accelerate cyclization steps.

Analytical Characterization

Spectroscopic Techniques

- ¹H NMR : The ethyl ester group appears as a quartet at δ 4.1–4.3 ppm (CH₂CH₃) and a triplet at δ 1.2–1.4 ppm (CH₃). The dihydroindole NH proton resonates as a broad singlet at δ 8.0–8.5 ppm.

- IR Spectroscopy : Key absorptions include C=O stretches at 1700–1750 cm⁻¹ (ester and oxo groups) and N-H stretches at 3200–3400 cm⁻¹.

- Mass Spectrometry : The molecular ion peak at m/z 233 ([M+H]⁺) confirms the molecular formula C₁₂H₁₃NO₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves baseline separation of the target compound from byproducts.

Applications and Derivative Synthesis

This compound serves as a precursor for melatonin analogs and anti-inflammatory agents. For example, condensation with hydrazines yields hydrazide derivatives, which exhibit neuroprotective properties in vitro. Additionally, its oxidation with potassium permanganate produces indole-3-carboxylic acid derivatives, intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.

Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-3 position.

Major Products:

Oxidation: Formation of ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.

Reduction: Formation of ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .

Biology: In biological research, this compound is used to study the biochemical pathways involving indole derivatives. It is also used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists .

Medicine: this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate with analogous indole, pyrrole, and benzodiazepine derivatives, emphasizing structural variations, synthetic pathways, and applications.

Substituted Indole Derivatives

Key Observations :

- Ester vs. Nitrile : The nitrile group in 2-(1,6,7-trimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile increases polarity compared to the ethyl ester in the target compound, affecting solubility and bioavailability.

Fused Heterocyclic Systems

Key Observations :

- Fused Systems : Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate exhibits enhanced rigidity due to the fused pyrroloindole system, which may improve binding affinity in CNS targets .

- Pharmacological Relevance : Ethyl loflazepate demonstrates how the 2-oxo-2,3-dihydro motif is leveraged in benzodiazepines for therapeutic effects, contrasting with the indole-based target compound’s role as a synthetic intermediate .

β-Carboline and Pyrrole Hybrids

Key Observations :

- Hybrid Systems : The indole-pyrrole hybrid in ethyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrolecarboxylate combines the planar indole system with a substituted pyrrole, broadening reactivity in drug discovery .

- Oxidation State : The β-carboline derivative (methyl 1-methyl-β-carboline-3-carboxylate) lacks the 2,3-dihydro moiety, increasing aromaticity and altering electronic properties compared to the target compound .

Research Findings and Trends

- Synthetic Utility : this compound serves as a versatile intermediate for synthesizing indole hybrids, leveraging its reactive C3 ester and enamine system .

- Biological Activity: Structural analogs with halogenated or bulky substituents (e.g., ethyl loflazepate) exhibit pronounced CNS activity, while simpler derivatives are prioritized as synthetic building blocks .

- Crystallography : Tools like SHELXL and the Cambridge Structural Database (CSD) aid in analyzing conformational preferences of dihydroindole derivatives, crucial for rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.